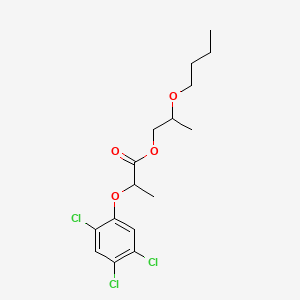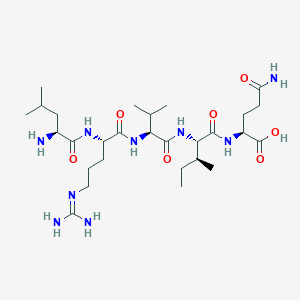![molecular formula C15H20N2O B14163481 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one CAS No. 5737-09-7](/img/structure/B14163481.png)
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C₁₅H₂₀N₂O. It is known for its unique structure, which includes a quinoline core substituted with a butylamino group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one typically involves the reaction of 7-methylquinolin-2(1H)-one with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The butylamino and methyl groups may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(ethylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(propylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(butylamino)methyl]-6-methylquinolin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
5737-09-7 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-(butylaminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-9,16H,3-4,7,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
UJCQIPSPNKJPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC2=C(C=C(C=C2)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
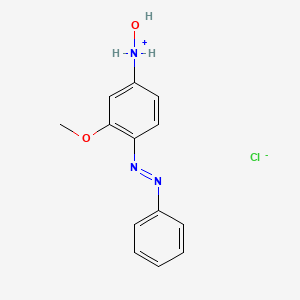
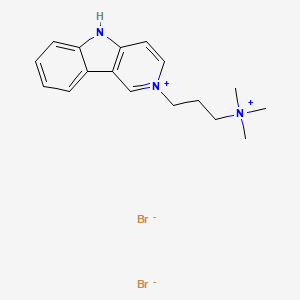
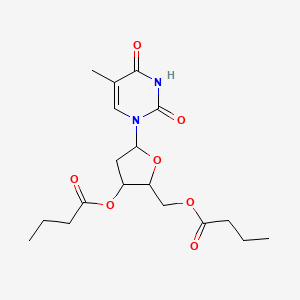
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
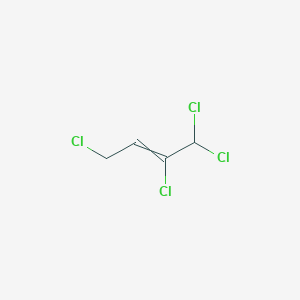
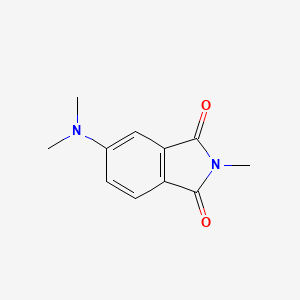
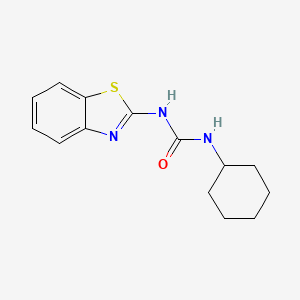
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
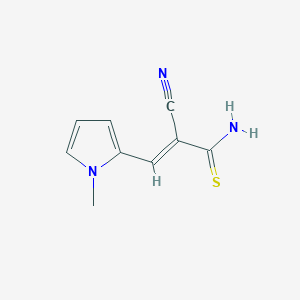

![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)
